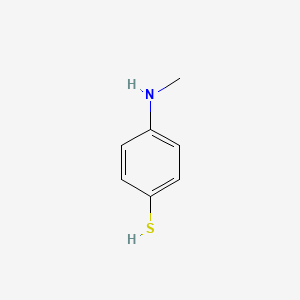![molecular formula C25H20F2N2O3S2 B2606647 N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105229-86-4](/img/structure/B2606647.png)
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H20F2N2O3S2 and its molecular weight is 498.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipathogenic Activity of Thiourea Derivatives
A study by Limban, Marutescu, and Chifiriuc (2011) highlights the synthesis and characterization of acylthioureas with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds, related structurally to the specified chemical, demonstrate potential for the development of novel antimicrobial agents with antibiofilm properties, emphasizing their relevance in addressing biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Fluorinated Sulfones Synthesis
Research by Sharma et al. (1999) on the synthesis of fluorophenothiazines via Smiles rearrangement provides a foundation for the generation of fluorinated sulfones. This chemical synthesis pathway is crucial for the production of various fluorinated compounds, which are valuable in multiple scientific and industrial applications, showcasing the versatility and importance of such chemical transformations (Sharma, Gupta, Kumar, & Gupta, 1999).
Development of Aromatic Polyamides
A study conducted by Hsiao, Yang, and Lin (1999) on the synthesis of diphenylfluorene-based aromatic polyamides from bis(ether-carboxylic acid) reveals the development of materials with high thermal stability and solubility in organic solvents. These materials' properties, such as high glass transition temperatures and thermal degradation points, are critical for applications in high-performance polymers and coatings (Hsiao, Yang, & Lin, 1999).
Met Kinase Inhibitor Discovery
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, as outlined by Schroeder et al. (2009), represents a significant advancement in therapeutic agents targeting cancer. The development of these compounds underscores the importance of the chemical backbone shared with N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide in creating potent molecules for cancer treatment (Schroeder et al., 2009).
Antiproliferative Agents Synthesis
Pawar, Pansare, and Shinde (2018) synthesized a series of thiophene-sulfonamide derivatives demonstrating significant in-vitro antiproliferative activity against various cancer cell lines. This research illustrates the potential of structurally related compounds to serve as leads in the development of new anticancer drugs, highlighting the application of N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide in medicinal chemistry (Pawar, Pansare, & Shinde, 2018).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O3S2/c1-16-8-11-19(14-22(16)27)28-25(30)23-24(21(15-33-23)17-6-4-3-5-7-17)34(31,32)29(2)20-12-9-18(26)10-13-20/h3-15H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVBPKWIAGAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

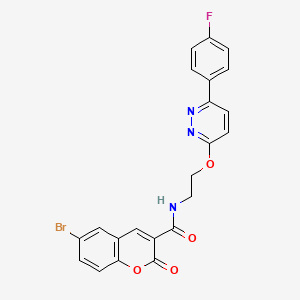


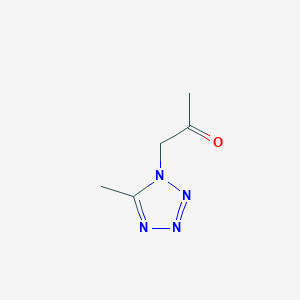
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
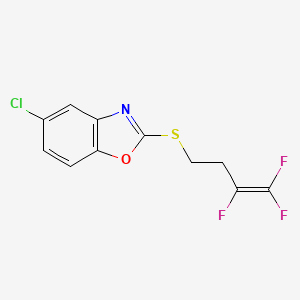

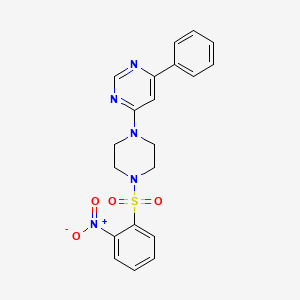
![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

